4-Hydroxy-3,5-diisopropylbenzoic Acid
Overview
Description
4-Hydroxy-3,5-diisopropylbenzoic acid is a derivative of benzoic acid, a compound well-known for its applications in the pharmaceutical and chemical industries. While the provided papers do not directly discuss 4-Hydroxy-3,5-diisopropylbenzoic acid, they do provide insights into the synthesis, molecular structure, and chemical properties of structurally related compounds. These insights can be extrapolated to understand the characteristics of 4-Hydroxy-3,5-diisopropylbenzoic acid.
Synthesis Analysis
The synthesis of related hydroxybenzoic acid derivatives often involves multi-step reactions with specific reagents and catalysts. For instance, 4-Hydroxyisophthalic acid was synthesized from p-methoxybenzoic acid using the Blanc chloromethylation reaction, followed by oxidation and demethylation . This suggests that the synthesis of 4-Hydroxy-3,5-diisopropylbenzoic acid could also involve similar chloromethylation and functional group transformations.
Molecular Structure Analysis
The molecular structure of hydroxybenzoic acid derivatives is characterized by the presence of hydroxyl and carboxyl functional groups attached to a benzene ring. These functional groups are crucial for the compound's reactivity and interaction with other molecules. For example, in the study of molecular recognition with 3,5-dihydroxybenzoic acid, hydrogen bonding interactions were observed between the hydroxyl and carboxyl groups and N-donor compounds . This indicates that 4-Hydroxy-3,5-diisopropylbenzoic acid would likely exhibit similar hydrogen bonding capabilities.
Chemical Reactions Analysis
Hydroxybenzoic acid derivatives participate in various chemical reactions, often facilitated by their functional groups. The synthesis of 4-arylmethylidene-4,5-dihydro-3-phenylisoxazol-5-ones involved the reaction of a hydroxybenzoic acid derivative with hydroxylamine and aromatic aldehydes . This demonstrates the reactivity of the hydroxyl group in condensation reactions, which could be relevant for the chemical reactions of 4-Hydroxy-3,5-diisopropylbenzoic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of hydroxybenzoic acid derivatives are influenced by their molecular structure. The presence of hydroxyl and carboxyl groups can affect the compound's solubility, acidity, and potential for forming hydrogen bonds. For instance, the ionization constants and pharmacological characterization of gamma-aminobutyric acid (GABA) related compounds were studied to understand the bioisosterism of the hydroxy-1,2,5-oxadiazolyl moiety for a carboxyl group . This suggests that the physical and chemical properties of 4-Hydroxy-3,5-diisopropylbenzoic acid would be significantly impacted by its functional groups.
Scientific Research Applications
Fungal Derivatives and Biotransformation
A study by Abraham and Arfmann (1990) discussed derivatives of 4-Hydroxy-3,5-diisopropylbenzoic Acid, such as 4-Hydroxy-3-(3′-methyl-2′-butenyl)-benzoic acid and 4-hydroxy-3-(3′-methyl-3′-buten-1′-inyl)-benzoic acid, isolated from the fungus Curvularia fallax. It highlights the biotransformation aspects of these compounds (Abraham & Arfmann, 1990).
Biosynthesis and Biotechnological Applications
Wang et al. (2018) reviewed the use of 4-Hydroxybenzoic acid, a compound structurally related to 4-Hydroxy-3,5-diisopropylbenzoic Acid, in the biosynthesis of high-value bioproducts. The study emphasized its potential in food, cosmetics, pharmacy, and fungicides (Wang et al., 2018).
Antioxidant and Antiradicalic Capacities
Kucukoglu and Nadaroğlu (2014) investigated the antioxidant and radical scavenging properties of 4-Hydroxy-3,5-diisopropylbenzoic Acid among other hydroxy phenyl derivatives. This study suggests its potential effectiveness in combating oxidative stress (Kucukoglu & Nadaroğlu, 2014).
Photolytic Behavior and Environmental Impact
Crosby and Leitis (1969) explored the photolytic behavior of chlorobenzoic acids, including compounds structurally similar to 4-Hydroxy-3,5-diisopropylbenzoic Acid. The study provides insights into the environmental impact of these compounds when exposed to ultraviolet light (Crosby & Leitis, 1969).
Bacterial Catabolism and Novel Compounds
Cain et al. (1997) reported on the bacterial catabolism of 4-hydroxy-3,5-dimethylbenzoic acid, a compound related to 4-Hydroxy-3,5-diisopropylbenzoic Acid. This research revealed different metabolic pathways in different bacterial strains, leading to novel compound formation (Cain et al., 1997).
properties
IUPAC Name |
4-hydroxy-3,5-di(propan-2-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-7(2)10-5-9(13(15)16)6-11(8(3)4)12(10)14/h5-8,14H,1-4H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYAZPCLFZZTVSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30158604 | |
Record name | 4-Hydroxy-3,5-diisopropylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30158604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-3,5-diisopropylbenzoic Acid | |
CAS RN |
13423-73-9 | |
Record name | 4-Hydroxy-3,5-bis(1-methylethyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13423-73-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxy-3,5-diisopropylbenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013423739 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxy-3,5-diisopropylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30158604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-HYDROXY-3,5-DIISOPROPYLBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79DU6CB34N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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